molecular formula C18H19N5O2 B5426421 4-(1H-benzimidazol-1-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxylic acid

4-(1H-benzimidazol-1-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No. B5426421
M. Wt: 337.4 g/mol
InChI Key: CUSOQAIEULXWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-1-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as BMPPA and has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of BMPPA is not fully understood. However, it has been suggested that BMPPA may act as a modulator of neurotransmitter receptors in the brain. Specifically, BMPPA has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
BMPPA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BMPPA can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that BMPPA can improve cognitive function and reduce anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

BMPPA has several advantages for lab experiments. It is a relatively easy compound to synthesize, and it is stable under normal laboratory conditions. However, BMPPA also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be expensive to produce in large quantities.

Future Directions

There are several future directions for research on BMPPA. One area of interest is the development of new drugs based on BMPPA for the treatment of various diseases. Another area of interest is the investigation of the role of BMPPA in the brain and its potential use as a tool for neuroscience research. Finally, there is also potential for the development of new synthetic methods for BMPPA that may improve its yield and reduce its cost.

Synthesis Methods

The synthesis of BMPPA involves a multi-step process that starts with the reaction of 3-methylpyrazin-2-amine with ethyl 4-chloro-3-oxobutanoate to form ethyl 4-chloro-3-(3-methylpyrazin-2-ylamino)butanoate. This intermediate is then reacted with 1,2-diaminobenzene to form 4-(1H-benzimidazol-1-yl)-1-(3-methylpyrazin-2-yl)butane-1,4-diamine. Finally, the carboxylic acid group is introduced through a reaction with chloroacetic acid to form BMPPA.

Scientific Research Applications

BMPPA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BMPPA has been evaluated for its anti-inflammatory and anti-cancer properties. In drug discovery, BMPPA has been identified as a potential lead compound for the development of new drugs targeting various diseases. In neuroscience, BMPPA has been studied for its potential use as a tool to investigate the role of neurotransmitters in the brain.

properties

IUPAC Name

4-(benzimidazol-1-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-16(20-9-8-19-13)22-10-6-18(7-11-22,17(24)25)23-12-21-14-4-2-3-5-15(14)23/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSOQAIEULXWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)(C(=O)O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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